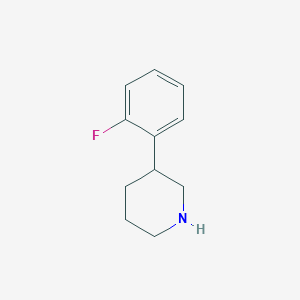

3-(2-Fluorophenyl)piperidine

Description

Significance of Piperidine (B6355638) Scaffolds in Bioactive Molecules and Drug Discovery

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in the architecture of many pharmaceutical agents. nih.govarizona.edu It is one of the most prevalent heterocyclic structures found in U.S. FDA-approved drugs. arizona.edu The widespread use of the piperidine moiety stems from its ability to impart favorable physicochemical and pharmacokinetic properties to a molecule. thieme-connect.compharmaceutical-business-review.com Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. researchgate.net

The integration of piperidine rings into drug candidates can lead to several advantages:

Modulation of Physicochemical Properties: The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing water solubility and allowing for favorable interactions with biological targets. thieme-connect.com

Improved Pharmacokinetic Profiles: Piperidine-containing compounds often exhibit enhanced metabolic stability and membrane permeability. thieme-connect.comresearchgate.net

Versatile Biological Activity: The piperidine scaffold is a key component in a wide array of therapeutic classes, including antipsychotics (e.g., Haloperidol, Risperidone), antidepressants (e.g., Paroxetine), and analgesics. arizona.eduwikipedia.org

The prevalence of the piperidine scaffold in successful drugs underscores its importance as a "privileged" structure in medicinal chemistry, consistently yielding compounds with desirable therapeutic properties. researchgate.netresearchgate.net

| Drug Name | Therapeutic Class |

|---|---|

| Sertraline | Antidepressant |

| Paroxetine | Antidepressant |

| Haloperidol | Antipsychotic |

| Risperidone | Antipsychotic |

| Minoxidil | Antihypertensive |

| Raloxifene | Selective Estrogen Receptor Modulator |

Strategic Role of Fluorine Substitution in Enhancing Pharmacological Profiles

The introduction of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. tandfonline.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity. tandfonline.comtandfonline.com

Key benefits of fluorine substitution include:

Enhanced Metabolic Stability: Replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the drug's half-life. tandfonline.comacs.org

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, enhancing binding affinity. tandfonline.com

Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.govyoutube.com

Alteration of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a drug's absorption and distribution. tandfonline.com

| Property | Effect of Fluorination | Example Drug |

|---|---|---|

| Metabolic Stability | Increased | Celecoxib |

| Binding Affinity | Enhanced | Atorvastatin |

| Lipophilicity | Increased | Sitagliptin |

| pKa of Amines | Decreased | Voriconazole |

Overview of Current Research Trajectories for Fluorophenyl-Piperidine Derivatives

The combination of a fluorophenyl group and a piperidine ring in a single molecule has given rise to a rich area of research in medicinal chemistry. Current research on fluorophenyl-piperidine derivatives is exploring their potential in various therapeutic areas, including central nervous system (CNS) disorders, cancer, and infectious diseases. nih.govmdpi.com

Recent studies have focused on the synthesis and biological evaluation of novel fluorophenyl-piperidine analogs. For instance, research has explored the synthesis of 3-substituted piperidines with partially fluorinated groups, demonstrating the effectiveness of rhodium catalysts in these reactions. mdpi.com Other work has investigated the impact of fluorine substitution on the binding affinity of piperidine-based compounds to various receptors. rsc.org The development of radiolabeled fluorophenyl-piperidine derivatives, such as those containing fluorine-18, is also an active area of research for use in positron emission tomography (PET) imaging to study disease states and drug distribution. nih.govosti.gov

The ongoing exploration of fluorophenyl-piperidine derivatives highlights the continued interest in this chemical space and its potential to yield novel therapeutic agents with improved properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H14FN |

|---|---|

Molecular Weight |

179.23 g/mol |

IUPAC Name |

3-(2-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H14FN/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9/h1-2,5-6,9,13H,3-4,7-8H2 |

InChI Key |

YOMCWKRMVZBBBD-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C2=CC=CC=C2F |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control

Retrosynthetic Strategies for 3-(2-Fluorophenyl)piperidine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing the target molecule into simpler, commercially available starting materials. nih.gov This approach helps to identify key bond disconnections and strategic functional group interconversions.

Disconnection Approaches and Precursor Identification

The primary disconnection for this compound typically involves breaking the bonds of the piperidine (B6355638) ring. Two common approaches are the C-N bond disconnection and the C-C bond disconnection.

A C-N disconnection strategy would lead to a linear amino alcohol or amino halide precursor. For instance, cleaving the N1-C2 and N1-C6 bonds suggests a precursor like 5-amino-3-(2-fluorophenyl)pentan-1-ol or a related derivative, which can then undergo intramolecular cyclization.

Alternatively, a C-C bond disconnection, often at the C2-C3 or C3-C4 bond, can be envisioned. A disconnection between C2 and C3 would point towards a precursor derived from a substituted glutaric acid or a related five-carbon chain that can be cyclized to form the piperidine ring.

A common and effective retrosynthetic strategy for 3-arylpiperidines involves the corresponding 3-arylpyridine. This simplifies the synthesis to the preparation of 3-(2-fluorophenyl)pyridine (B3058412), which can then be reduced to the target piperidine. This approach leverages the vast chemistry available for pyridine (B92270) synthesis and functionalization. The key challenge then becomes the stereoselective reduction of the pyridine ring.

Key precursors identified through these disconnection approaches include:

3-(2-Fluorophenyl)pyridine

N-protected 5-amino-3-(2-fluorophenyl)pentanal or related pentane (B18724) derivatives

Substituted glutaric acid or glutarimide (B196013) derivatives

Considerations for Scaffold Assembly

The assembly of the piperidine scaffold from the identified precursors requires careful consideration of reaction conditions to ensure high yields and, where applicable, stereocontrol. The choice of synthetic route often depends on the availability of starting materials and the desired stereochemistry of the final product.

For syntheses starting from acyclic precursors, the key step is the ring-closing reaction. This can be achieved through various methods, including reductive amination of dicarbonyl compounds, intramolecular nucleophilic substitution, or ring-closing metathesis. nih.gov

When starting from a 3-(2-fluorophenyl)pyridine precursor, the primary consideration is the method of reduction. Simple hydrogenation may lead to a racemic mixture. Therefore, strategies for stereochemical control, such as asymmetric hydrogenation, are crucial for obtaining enantiomerically enriched or pure this compound.

Advanced Synthetic Routes for Piperidine Ring Formation

Several advanced synthetic methodologies have been developed for the efficient construction of the piperidine ring, offering control over substitution patterns and stereochemistry.

Cyclization Reactions

Intramolecular cyclization is a fundamental strategy for forming the piperidine ring. nih.gov This can be achieved through various reaction types, including:

Reductive Amination: An acyclic precursor containing both an amine and a carbonyl group (or two carbonyl groups that can be converted to an imine) can undergo intramolecular reductive amination to form the piperidine ring. For example, a protected 5-amino-3-(2-fluorophenyl)pentanal can be cyclized in the presence of a reducing agent.

Intramolecular Nucleophilic Substitution: A linear precursor with a terminal amine and a leaving group at the other end can cyclize via intramolecular SN2 reaction.

Radical Cyclization: Radical-mediated cyclization of unsaturated N-containing precursors can also be employed to construct the piperidine scaffold. nih.gov

A notable example of a cyclization approach involves the reaction of amides with chlorocarbonyl sulfenyl chloride to form 1,3,4-oxathiazol-2-one (B8730521) heterocycles, which can be further transformed into piperidine derivatives.

Hydrogenation and Reduction Strategies

The hydrogenation of substituted pyridines is a direct and widely used method for the synthesis of the corresponding piperidines. nih.gov The dearomatization of the pyridine ring, however, can be challenging and often requires forcing conditions or activation of the ring.

A common strategy to facilitate the reduction is the formation of pyridinium (B92312) salts. Quaternization of the pyridine nitrogen with an alkyl or benzyl (B1604629) group increases the electrophilicity of the ring, making it more susceptible to hydrogenation. dicp.ac.cnunimi.it

For the synthesis of chiral this compound, asymmetric hydrogenation of the corresponding pyridinium salt is a powerful technique. This method utilizes a chiral catalyst to control the stereochemical outcome of the reduction, leading to an enantiomerically enriched product.

Iridium and rhodium-based catalysts bearing chiral phosphine (B1218219) ligands are commonly employed for the asymmetric hydrogenation of pyridinium salts. dicp.ac.cnunimi.itnih.gov The choice of catalyst, ligand, solvent, and reaction conditions can significantly influence the yield and enantioselectivity of the reaction.

For instance, iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-arylpyridinium salts has been shown to provide 2-aryl-substituted piperidines with high levels of enantioselectivity. nih.gov Similar strategies can be adapted for 3-arylpyridinium salts. The use of a chiral phosphole-based ligand, MP²-SEGPHOS, has proven effective in these transformations. nih.gov

A study on the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts using a Rh-JosiPhos catalyst demonstrated that the addition of an organic base, such as triethylamine (B128534) (Et₃N), can significantly improve the enantiomeric excess (ee) of the resulting piperidine. dicp.ac.cn The base acts as a scavenger for the hydrogen bromide (HBr) generated during the reaction, which can otherwise interfere with the catalytic cycle. dicp.ac.cn

| Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Pressure (bar H₂) | Yield (%) | ee (%) |

| N-Benzyl-3-phenylpyridinium bromide | [Rh(cod)₂]OTf (2), JosiPhos J002-2 (2.2) | Et₃N (5) | THF/TFE (2:1) | 50 | 50 | 85 | 90 (S) |

| N-Benzyl-3-(4-methoxyphenyl)pyridinium bromide | [Rh(cod)₂]OTf (2), JosiPhos J002-2 (2.2) | Et₃N (5) | THF/TFE (2:1) | 50 | 50 | 78 | 88 (S) |

| N-Benzyl-3-(4-fluorophenyl)pyridinium bromide | [Rh(cod)₂]OTf (2), JosiPhos J002-2 (2.2) | Et₃N (5) | THF/TFE (2:1) | 50 | 50 | 82 | 89 (S) |

Data adapted from a study on asymmetric hydrogenation of 3-substituted pyridinium salts. dicp.ac.cn The specific synthesis of this compound was not detailed in this particular study, but the results for the 4-fluoro analog suggest a viable route.

The mechanism of this rhodium-catalyzed hydrogenation is believed to proceed through the formation of dihydropyridine (B1217469) and tetrahydropyridine (B1245486) intermediates, with the stereochemistry being set during the reduction of one of these unsaturated species. dicp.ac.cn

Alkene Cyclization Approaches

Alkene cyclization represents a versatile class of reactions for the construction of the piperidine ring. These methods involve the intramolecular reaction of a nitrogen-containing tether onto an alkene moiety, often catalyzed by a transition metal.

Oxidative amination of non-activated alkenes provides a direct route to substituted piperidines. This transformation involves the simultaneous formation of a C-N bond and the introduction of an oxygen-containing functional group across the double bond. nih.gov Gold(I) complexes, in the presence of an iodine(III) oxidizing agent, have been shown to catalyze this reaction. nih.gov

Palladium catalysts have also been employed for the intramolecular oxidative amination of olefins. For instance, palladium-catalyzed reactions can achieve the synthesis of piperidine derivatives through allylic C(sp³)–H activation and subsequent functionalization. acs.org These reactions can exhibit excellent regio- and stereoselectivity. acs.org

| Alkene Substrate | Catalyst/Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| N-tethered non-activated alkene | Gold(I) complex, Iodine(III) oxidizing agent | Substituted piperidine with an O-substituent | Difunctionalization of the double bond with simultaneous N-heterocycle formation. | nih.gov |

| N-tethered olefin | Palladium catalyst, 2,6-DMBQ, Phosphorous ligand | Piperidine derivative | Intramolecular amination with high regioselectivity. | acs.org |

The aza-Prins cyclization is a powerful method for the synthesis of a wide range of substituted piperidines. acs.org The reaction proceeds through the cyclization of an alkene onto an iminium ion, followed by nucleophilic trapping. acs.org This approach can be highly diastereoselective, with the stereochemistry of the product being controlled by the geometry of the N-acyliminium ion intermediate. acs.orgmdpi.com

This methodology has been utilized in multicomponent reactions to generate complex piperidine-fused scaffolds. For example, the reaction of homoallylic ammonium (B1175870) halide salts with bifunctional aldehydes under acidic conditions can yield halide-substituted fused piperidines in a diastereoselective fashion. acs.orgmdpi.com The stereochemical outcome of the aza-Prins cyclization often results in a cis-relationship between the substituents on the newly formed ring, directed by the configuration of the iminium ion intermediate. acs.orgmdpi.com

| Reactants | Conditions | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Homoallylic ammonium halide salt, bifunctional aldehyde | Acidic conditions | Halide-substituted piperidine-fused dihydroquinazolinone | High diastereoselectivity, typically cis-relationship between hydrogens. | acs.orgmdpi.com |

| Alkene and iminium ion precursor | Lewis or Brønsted acid | Substituted piperidine | Can be highly diastereoselective depending on the substrate and conditions. | rsc.org |

Nitro-Mannich Reaction and Reductive Cyclization Protocols

The nitro-Mannich (or aza-Henry) reaction is a versatile tool for the synthesis of β-nitroamines, which are valuable precursors for the construction of piperidine rings. acs.orgchemrxiv.org This reaction involves the addition of a nitroalkane to an imine, creating up to two new chiral centers. chemrxiv.org The stereochemical outcome of the nitro-Mannich reaction can be controlled with high precision through the use of chiral catalysts, such as chiral thioureas, leading to syn-β-nitroamines with good to high diastereo- and enantioselectivity. chemrxiv.org

The resulting β-nitroamine can then undergo a reductive cyclization to form the piperidine ring. This two-step sequence allows for the stereocontrolled synthesis of highly substituted piperidines, where the stereochemistry established in the initial nitro-Mannich reaction is transferred to the final cyclic product. acs.org For instance, diastereoselective reductive cyclization of amino acetals prepared by the nitro-Mannich reaction has been demonstrated to control the stereochemistry of the resulting piperidines. acs.org

| Reactants | Key Intermediate | Final Product | Key Features | Reference |

|---|---|---|---|---|

| Nitroalkane, N-Boc-imine | syn-β-nitroamine | Substituted piperidine | Organocatalytic reaction with high diastereo- and enantioselectivity. | chemrxiv.org |

| Functionalized acetal (B89532), imine, nitroalkane | Amino acetal with nitro group | Diastereomerically pure piperidine | Stereochemistry is controlled in the initial Mannich reaction and retained during reductive cyclization. | acs.org |

Intramolecular Radical C-H Amination/Cyclization

Intramolecular radical C-H amination provides a direct method for the synthesis of piperidines by forming a C-N bond through the activation of a C-H bond. This can be achieved through various methods, including electrolysis and transition metal catalysis.

Anodic C-H bond activation through electrolysis can generate a radical cation from a linear amine, which, after deprotonation and further electron transfer, forms a cation that rapidly cyclizes with a tosylamide to yield the heterocycle. acs.org

Copper-catalyzed methods involve the activation of an N-F bond to form an N-radical, which then undergoes C-H activation via a hydrogen atom transfer, leading to a benzylic radical that cyclizes to form the piperidine ring. acs.org These copper-catalyzed reactions have been shown to be effective for the synthesis of both pyrrolidines and piperidines from N-fluoride amides. mdpi.comresearchgate.net

| Substrate | Method | Catalyst/Conditions | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Linear amine with electrophilic group | Electrolysis | Anodic C-H bond activation | Piperidine derivative | Formation of a radical cation intermediate. | acs.org |

| N-fluoride amide | Copper Catalysis | [TpxCuL] complex | Piperidine derivative | Proceeds via N-F bond activation and C-H amination. | mdpi.comresearchgate.net |

Introduction of the 2-Fluorophenyl Moiety

The introduction of a 2-fluorophenyl group at the 3-position of a piperidine ring can be accomplished through modern cross-coupling methodologies. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. elsevierpure.comnih.govresearchgate.netuwindsor.ca This method utilizes a 2-fluorophenyl boronic acid as the aryl source, which is coupled with a dihydropyridine derivative. The resulting 3-(2-fluorophenyl)tetrahydropyridine can then be reduced to the desired this compound. This approach offers high yields and excellent enantioselectivity with a broad tolerance for different functional groups. elsevierpure.comnih.govresearchgate.netuwindsor.ca

Another strategy involves the palladium-catalyzed C(sp³)–H arylation of a piperidine derivative. This method requires a directing group at the 3-position of the piperidine ring to guide the arylation to the desired position. Using a suitable 2-fluorophenyl source, such as 2-fluoroiodobenzene, the 2-fluorophenyl moiety can be installed with high regio- and stereoselectivity. The directing group can subsequently be removed to afford the final product.

| Method | Piperidine Precursor | Arylating Agent | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Phenyl pyridine-1(2H)-carboxylate | 2-Fluorophenyl boronic acid | Rhodium complex | High yield and excellent enantioselectivity. | elsevierpure.comnih.govresearchgate.netuwindsor.ca |

| C(sp³)–H Arylation | Piperidine with C(3) directing group | 2-Fluoroiodobenzene | Palladium complex | High regio- and stereoselectivity. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent a fundamental approach to constructing the 3-arylpiperidine scaffold. In this context, a piperidine ring bearing a suitable leaving group at the C3 position can react with a 2-fluorophenyl nucleophile, or conversely, a piperidine-based nucleophile can displace a leaving group on a 2-fluorobenzene derivative.

The stereochemical outcome of these reactions is highly dependent on the reaction mechanism (SN1 or SN2) and the nature of the reactants and conditions. For a stereospecific synthesis, an SN2 mechanism is generally preferred, as it proceeds with inversion of configuration at the stereocenter. This would require a chiral piperidine precursor with a well-defined stereochemistry at the C3 position.

While direct examples for the synthesis of this compound via nucleophilic substitution are not extensively detailed in readily available literature, the principles of such reactions on piperidine rings are well-established. For instance, intramolecular SN2 cyclization is a common strategy for forming the piperidine ring itself with stereocontrol nih.gov. The diastereoselective synthesis of piperidine-fused dihydroquinazolinones has been achieved through a multicomponent aza-Prins strategy, which involves a nucleophilic trapping step diva-portal.orgresearchgate.net. These examples highlight the potential for controlling stereochemistry in reactions involving the piperidine core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the formation of carbon-carbon bonds, including the arylation of piperidine rings. These reactions offer a versatile and efficient route to 3-arylpiperidines with good functional group tolerance.

A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction, a process mechanistically related to cross-coupling, which has been successfully applied to the synthesis of 3-substituted tetrahydropyridines from arylboronic acids and a dihydropyridine derivative. Subsequent reduction provides access to enantioenriched 3-piperidines acs.orgnih.gov. A key finding from this research is the successful use of 2-fluorophenyl boronic acid as a coupling partner, directly leading to the 3-(2-fluorophenyl)tetrahydropyridine precursor with high enantioselectivity (99% ee) acs.org. Although the yield was modest (25%), this demonstrates the viability of introducing the 2-fluorophenyl group at the 3-position of the piperidine scaffold using cross-coupling methodology acs.org.

The general reaction conditions for such a rhodium-catalyzed asymmetric carbometalation involve a rhodium precursor, a chiral phosphine ligand (such as (S)-Segphos), a base (e.g., CsOH), and a solvent system nih.gov. The reaction proceeds via the formation of an organorhodium species from the boronic acid, which then undergoes an enantioselective addition to the dihydropyridine substrate nih.gov.

| Boronic Acid | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Fluorophenyl boronic acid | [Rh(cod)OH]₂ / (S)-Segphos | 25 | 99 |

Stereoselective Synthesis and Enantiopurity Control

Achieving high levels of stereoselectivity and enantiopurity is paramount in the synthesis of chiral molecules like this compound. Several strategies have been developed to control the three-dimensional arrangement of atoms in the final product.

Strategies for Diastereoselective and Enantioselective Synthesis

Diastereoselective and enantioselective syntheses aim to produce a specific stereoisomer as the major product. The aforementioned rhodium-catalyzed asymmetric reductive Heck reaction is a prime example of an enantioselective strategy to access enantioenriched 3-arylpiperidines, including the 2-fluorophenyl derivative acs.orgnih.gov. The choice of the chiral ligand is crucial in determining the enantioselectivity of the reaction nih.gov.

Other strategies for stereoselective synthesis of substituted piperidines include:

Substrate-controlled diastereoselective reactions : Utilizing a chiral starting material to direct the stereochemical outcome of subsequent transformations.

Auxiliary-controlled synthesis : Attaching a chiral auxiliary to the substrate to guide the stereoselective formation of new chiral centers.

Organocatalysis : Employing small chiral organic molecules as catalysts to induce enantioselectivity. For instance, organocatalytic intramolecular aza-Michael reactions have been used to synthesize enantiomerically enriched substituted piperidines nih.gov.

The synthesis of piperidines with multiple substituents often relies on diastereoselective approaches. For example, the diastereoselective synthesis of polysubstituted piperidines can be achieved through intramolecular reductive cyclization of carefully designed precursors nih.gov.

Chiral Resolution Techniques

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate them. Common methods for resolving chiral piperidines include:

Formation of Diastereomeric Salts : This classical method involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.

Kinetic Resolution : This technique involves the differential reaction of the enantiomers in a racemic mixture with a chiral catalyst or reagent. One enantiomer reacts faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting one.

Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, enabling their separation.

Influence of Fluorine on Stereochemical Retention

The presence of a fluorine atom, particularly in the ortho position of the phenyl ring, can influence the stereochemical outcome of reactions and the conformational preferences of the resulting molecule. Fluorine is a small but highly electronegative atom, which can lead to significant electronic and steric effects.

In fluorinated piperidines, the fluorine atom often exhibits a preference for the axial position, a phenomenon attributed to a combination of charge-dipole interactions and hyperconjugation effects nih.govd-nb.infonih.govresearchgate.net. This conformational bias can impact the reactivity and selectivity of subsequent reactions. For instance, the preferred conformation of the this compound intermediate in a reaction could dictate the direction of attack of a reagent, thereby influencing the stereochemical outcome.

While the direct influence of the ortho-fluorine on stereochemical retention in nucleophilic substitution at the piperidine C3 position is not explicitly documented, it is plausible that electronic interactions between the fluorine and the piperidine ring nitrogen could affect the stability of transition states, thereby influencing the stereoselectivity of a reaction.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of a chiral molecule is essential for understanding its biological activity. Several spectroscopic and crystallographic techniques are employed for this purpose:

X-ray Crystallography : This is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. By analyzing the diffraction pattern of a single crystal, the precise arrangement of atoms in space can be elucidated.

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of chiral derivatizing agents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is a powerful method for determining absolute configuration in solution nih.govusm.edusemanticscholar.orgspringernature.com. The chiral amine is converted into two diastereomeric amides by reacting with both enantiomers of the chiral derivatizing agent. The differences in the chemical shifts (Δδ) of the protons in the resulting diastereomers in the ¹H NMR spectra can be correlated to the absolute configuration of the chiral center nih.govusm.edusemanticscholar.orgspringernature.com. ¹⁹F NMR can also be a valuable tool when fluorinated chiral derivatizing agents are used nih.govfrontiersin.org.

Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule can be determined.

| Methodology | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of 3D structure | Requires a suitable single crystal |

| NMR Spectroscopy (e.g., Mosher's Method) | Analysis of chemical shift differences in diastereomeric derivatives | Applicable in solution; relatively small sample amount needed | Requires synthesis of derivatives; conformational analysis can be complex |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Applicable in solution; non-destructive | Requires quantum chemical calculations for interpretation |

Analytical and Spectroscopic Characterization in Synthesis

The structural elucidation and confirmation of "this compound" rely on a combination of modern analytical and spectroscopic techniques. These methods are crucial for verifying the identity, purity, and stereochemistry of the synthesized compound. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural characterization of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments within the molecule. rsc.orgiucr.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the fluorophenyl group. The aromatic protons typically appear in the downfield region (approx. δ 7.0-7.4 ppm), exhibiting complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the piperidine ring will appear more upfield, generally between δ 1.5 and 3.5 ppm. The proton at the C3 position, being adjacent to the aromatic ring, would likely be found at the lower end of this range. The N-H proton of the secondary amine is expected to be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The spectrum will show four distinct signals for the aromatic carbons of the fluorophenyl ring, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling). The five carbons of the piperidine ring will also give rise to distinct signals in the aliphatic region (approx. δ 25-60 ppm).

¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence and electronic environment of the fluorine atom. nih.gov For this compound, a single signal is expected. huji.ac.il Its chemical shift, typically referenced against a standard like CFCl₃, is characteristic of a fluorine atom attached to an aromatic ring. colorado.edu The coupling observed in the ¹H and ¹³C spectra can be correlated with the ¹⁹F spectrum to confirm the substitution pattern. nih.gov

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

|---|---|---|

| ¹H (Aromatic) | ~ 7.0 - 7.4 | Complex multiplets due to H-H and H-F coupling. |

| ¹H (Piperidine CH₂) | ~ 1.5 - 3.5 | Multiple overlapping signals corresponding to the five CH₂ groups and one CH group. |

| ¹H (NH) | Variable | Broad singlet, exchangeable with D₂O. |

| ¹³C (Aromatic) | ~ 115 - 165 | Six signals, with the carbon directly bonded to fluorine showing a large ¹JCF coupling constant. |

| ¹³C (Piperidine) | ~ 25 - 60 | Five distinct signals for the piperidine ring carbons. |

| ¹⁹F | ~ -110 to -130 (vs CFCl₃) | Typically a singlet or a complex multiplet depending on coupling with adjacent protons. |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. rsc.org High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The molecular ion peak ([M]⁺) or, more commonly, the protonated molecular ion peak ([M+H]⁺) in techniques like Electrospray Ionization (ESI), would be observed at an m/z corresponding to the compound's molecular formula, C₁₁H₁₄FN. The fragmentation of piperidine derivatives under MS conditions often involves characteristic pathways. nih.gov Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom, is a common fragmentation route for cyclic amines, leading to the formation of a stable iminium ion. researchgate.netresearchgate.net Another likely fragmentation involves the cleavage of the bond between the piperidine ring and the fluorophenyl group.

Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Expected m/z |

|---|---|---|

| [C₁₁H₁₄FN+H]⁺ | Protonated Molecular Ion | 180.1183 |

| [C₁₁H₁₄FN]⁺ | Molecular Ion | 179.1105 |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95.0342 |

| [C₅H₁₀N]⁺ | Piperidine ring fragment (via alpha-cleavage) | 84.0808 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. rsc.org The spectrum of this compound would be expected to show characteristic absorption bands. udel.edu A moderate, single peak in the 3300-3500 cm⁻¹ region is indicative of the N-H stretch of the secondary amine. masterorganicchemistry.com Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to aliphatic C-H stretching vibrations of the piperidine ring, while weaker bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretches. vscht.cz Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-F stretch gives a strong absorption typically in the 1100-1250 cm⁻¹ range.

Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3500 (moderate, sharp) |

| Aromatic C-H | Stretch | 3010 - 3100 (weak to moderate) |

| Aliphatic C-H | Stretch | 2850 - 2960 (strong) |

| Aromatic C=C | Stretch | 1450 - 1600 (moderate) |

| C-F | Stretch | 1100 - 1250 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. For this compound, the absorption is dominated by the fluorophenyl chromophore. The piperidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm). nist.gov The aromatic ring is expected to exhibit characteristic absorption bands, typically below 300 nm, corresponding to π → π* transitions. The presence of the fluorine substituent may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene. Monitoring these absorptions can be useful for quantitative analysis, for example, in determining reaction completion. acs.orgnih.gov

X-ray Crystallography

It is well-established that the piperidine ring adopts a low-energy chair conformation in the solid state. iucr.orgnih.gov In this conformation, substituents can occupy either an axial or an equatorial position. For this compound, the bulky fluorophenyl group would be strongly favored to occupy the equatorial position to minimize unfavorable 1,3-diaxial steric interactions. In the solid state, it is also anticipated that intermolecular hydrogen bonds would form between the N-H group of one molecule and the nitrogen atom of a neighboring molecule, a common feature in the crystal packing of secondary amines. nih.gov

Scalable Synthesis Considerations

The transition from a laboratory-scale synthesis to a large-scale industrial process for compounds like this compound presents several challenges and requires careful optimization of reaction conditions. drugdiscoverytrends.com Key considerations include cost-effectiveness, safety, efficiency, and environmental impact. news-medical.net

Common scalable strategies for the synthesis of 3-arylpiperidines often involve the catalytic hydrogenation of corresponding substituted pyridine precursors. nih.govresearchgate.net This approach is attractive due to the wide availability of pyridine starting materials. The choice of catalyst is critical; rhodium and palladium catalysts are frequently used for pyridine hydrogenation, with rhodium sometimes proving more effective for substrates with fluorine substituents. acs.orgmdpi.com However, hydrodefluorination can be an undesirable side reaction. mdpi.com

Alternative routes that may be amenable to scale-up include multi-step sequences starting from N-protected 3-piperidone, which can undergo a Grignard reaction with a suitable fluorophenyl magnesium halide, followed by dehydroxylation and deprotection. google.com Such methods are often designed to use inexpensive reagents and operate under mild conditions suitable for industrial production. google.com The development of one-pot or convergent processes, where multiple reaction steps are combined without isolating intermediates, is highly desirable for improving efficiency and reducing waste. nih.govacs.org

Challenges in scaling up include:

Reagent Solubility and Handling: The solubility of reagents can change significantly at larger scales. For instance, the use of bases like cesium carbonate can be problematic due to poor solubility, necessitating alternatives like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for large-scale reactions. nih.gov

Catalyst Cost and Recovery: Precious metal catalysts (e.g., Rh, Pd) represent a significant cost. news-medical.net Developing processes with low catalyst loading or efficient catalyst recovery and recycling is crucial for economic viability.

Process Safety and Thermal Management: Exothermic reactions must be carefully controlled on a large scale to prevent thermal runaway.

Stereochemical and Polymorphic Control: Ensuring consistent production of the desired stereoisomer and crystalline form (polymorph) is critical, as different forms can have different physical properties. drugdiscoverytrends.com Chiral resolution or asymmetric synthesis methods must be robust and scalable. drugdiscoverytrends.com

Modern approaches focus on developing modular and streamlined synthetic pathways, potentially utilizing biocatalysis or electrocatalysis to reduce reliance on expensive and hazardous reagents. news-medical.net

Structure Activity Relationship Sar Studies

Foundational Principles of SAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. The core principle is that the activity of a compound is a function of its physicochemical properties, such as its shape, size, charge distribution, and lipophilicity, which are dictated by its three-dimensional structure. These properties determine how a molecule interacts with its biological target, typically a protein receptor or an enzyme.

By systematically modifying the chemical structure of a lead compound and observing the resulting changes in biological activity, medicinal chemists can deduce which functional groups and structural features are crucial for its desired effect. This iterative process, known as SAR exploration, aims to identify the specific parts of a molecule responsible for its potency, selectivity, and pharmacokinetic properties. Key modifications often include altering functional groups, changing the size or shape of the molecular skeleton, and introducing or removing chiral centers. A thorough understanding of SAR is essential for the rational design of new drugs with enhanced efficacy and reduced side effects.

Elucidation of the Impact of 2-Fluorophenyl Substitution

The presence of a 2-fluorophenyl group attached to the third position (C3) of the piperidine (B6355638) ring is a defining feature of the compound. The fluorine atom, though small, imparts significant changes to the molecule's properties compared to an unsubstituted phenyl ring.

Electronic and Steric Contributions of the Fluorine Atom

The fluorine atom significantly influences the molecule's interaction with biological targets through both electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring acts as a potent electron-withdrawing group. This electronic pull can decrease the basicity of the piperidine nitrogen. nih.gov This modulation of basicity (pKa) is a critical factor, as the ionization state of the piperidine nitrogen at physiological pH affects its ability to form ionic bonds or hydrogen bonds with target proteins. nih.gov Furthermore, the introduction of fluorine can alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and its metabolic stability. nih.gov

Steric Effects: While fluorine is the smallest of the halogens, its placement at the ortho (2-position) of the phenyl ring introduces steric constraints. This can influence the preferred conformation of the molecule by restricting the rotation of the phenyl ring relative to the piperidine ring. This fixed orientation can be crucial for fitting into a specific binding pocket of a biological target.

In studies of related compounds, fluorinated analogs were often found to be among the most active and selective for their targets, such as the dopamine (B1211576) transporter, highlighting the beneficial role of fluorine substitution. nih.govacs.org

Effects of Positional Isomerism on Biological Activity

The position of the fluorine atom on the phenyl ring (ortho, meta, or para) can dramatically alter the biological activity of the compound. This is because positional isomers have different electronic distributions and three-dimensional shapes, leading to different interactions with the target molecule.

In studies on related quinoxaline (B1680401) derivatives, the position of the fluorine atom on the phenyl group at C3 was a critical determinant of cytotoxic activity. A comparison between 2-fluorophenyl and 4-fluorophenyl (para) substituted analogs revealed significant differences in their effectiveness against various cancer cell lines. nih.govacs.org For instance, a mixture of regioisomers with a 4-fluorophenyl substituent showed potent activity against a wide range of cancer cell lines, while the corresponding 2-fluorophenyl analogs exhibited a different activity profile. nih.gov Similarly, research on FPMINT analogues, which contain a fluorophenyl piperazine (B1678402) moiety, showed that the presence and position of the halogen substituent were essential for inhibitory effects on nucleoside transporters ENT1 and ENT2. polyu.edu.hk This underscores that even a small change in the location of the fluorine atom can lead to substantial variations in biological outcomes.

Table 1: Effect of Fluorine Positional Isomerism on Cytotoxic Activity of Related Quinoxaline Analogs Data extracted from studies on more complex systems containing the fluorophenylpiperidine moiety to illustrate the principle.

| Compound Series | Fluorine Position | Target Cell Line | Activity Profile | Reference |

| Benzimidazolylquinoxalines | 2-fluoro (ortho) | M-HeLa, MCF-7, HuTu 80, A549 | Significant increase in cytotoxic effect | nih.gov |

| Benzimidazolylquinoxalines | 4-fluoro (para) | All tested cancer lines | Significant increase in cytotoxic effect | nih.govacs.org |

Investigations into Piperidine Ring Modifications

The piperidine ring itself is a common scaffold in pharmaceuticals and serves as a key anchor for various substituents. Modifications to this ring, particularly at the nitrogen atom (N1) and the chiral center (C3), are critical for optimizing biological activity.

Effects of N-Substitution

The nitrogen atom of the piperidine ring is a common site for chemical modification. The nature of the substituent attached to this nitrogen (the N-substituent) can profoundly impact a compound's potency and selectivity.

Studies on analogs where the piperidine nitrogen is part of a larger structure have shown that different N-substituents are tolerated differently by various biological targets. For example, in a series of dopamine transporter ligands, replacing a 3-phenylpropyl group on the piperidine nitrogen with a benzyl (B1604629) group resulted in a compound that was highly potent and the most selective for the dopamine transporter in that series. nih.govacs.org This suggests that the size, shape, and flexibility of the N-substituent are crucial for optimal binding. The modulation of basicity through N-alkyl substitution, especially when influenced by nearby fluorine atoms, also plays a key role in determining the pharmacological properties of piperidine derivatives. nih.gov

Table 2: Impact of N-Substitution on Dopamine Transporter (DAT) Affinity in Related Analogs Data extracted from studies on 4-substituted piperidine analogs to illustrate the principle of N-substitution.

| Base Scaffold | N-Substituent | Target Affinity (DAT IC₅₀, nM) | Reference |

| 4-[2-(Diphenylmethoxy)ethyl]piperidine | Benzyl | 16.3 | nih.gov |

| 4-[2-(Diphenylmethoxy)ethyl]piperidine | 3-Phenylpropyl | 22.1 | nih.gov |

Influence of Stereochemistry at C3 and Other Chiral Centers

The attachment of the 2-fluorophenyl group at the C3 position of the piperidine ring creates a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Stereochemistry often has a crucial impact on drug action because biological targets, being chiral themselves, typically interact preferentially with one enantiomer over the other. nih.gov

The specific spatial arrangement of the 2-fluorophenyl group relative to the piperidine ring can dictate whether the molecule fits correctly into the binding site of a target protein. nih.gov While one enantiomer may bind with high affinity and elicit a strong biological response, its mirror image may be significantly less active or even inactive. This is because the precise orientation of key interacting groups is essential for effective binding. nih.gov Although detailed studies on the specific enantiomers of 3-(2-Fluorophenyl)piperidine are not widely published in the provided context, the principles of stereochemistry are universally applicable in medicinal chemistry. Research on other chiral compounds consistently demonstrates that biological activity is highly dependent on the stereochemical configuration. nih.gov For example, in the synthesis of related fluorinated piperidines, achieving a specific cis-stereochemistry was a key objective. mdpi.com

Bioisosteric Replacement Strategies

Bioisosteric replacement is a fundamental strategy in drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com This approach is used to enhance a compound's activity, improve its metabolic stability, or reduce toxicity. researchgate.net For this compound, several bioisosteric replacements can be envisioned.

Common bioisosteric replacements for a phenyl ring include heteroaromatic rings like pyridyl or thiophene. cambridgemedchemconsulting.com Replacing the 2-fluorophenyl group with a bioisosteric equivalent could alter its electronic properties and potential for hydrogen bonding, thereby influencing target interaction. The fluorine atom itself, often used as a bioisostere for a hydrogen atom, could potentially be replaced by other small, electronegative groups such as a hydroxyl or cyano group, though this would significantly alter the local electronics. estranky.sk

The piperidine ring itself is a frequent target for bioisosteric replacement. researchgate.net Depending on the desired properties, it could be substituted with other cyclic amines or heterocyclic structures. For example, replacing a piperidine with a more rigid structure like a tropane (B1204802) has been shown to improve metabolic stability in certain drug candidates by impeding deleterious oxidation. researchgate.net

Below is a table of potential bioisosteric replacements relevant to the this compound scaffold.

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Phenyl | Pyridyl, Thienyl | Modify aromatic interactions, introduce hydrogen bond acceptors/donors. cambridgemedchemconsulting.com |

| Fluorine | Hydrogen, Hydroxyl (OH), Methoxy (OMe) | Alter electronegativity, polarity, and hydrogen bonding capacity. cambridgemedchemconsulting.comestranky.sk |

| Piperidine Ring | Pyrrolidine, Azetidine, Tropane | Modify ring size, conformation, and metabolic stability. researchgate.net |

| -CH2- (in ring) | -O-, -S-, -NH- | Introduce heteroatoms to alter polarity and solubility. cambridgemedchemconsulting.com |

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of this compound is a critical determinant of its biological activity. The relative orientation of the 2-fluorophenyl group with respect to the piperidine ring can significantly influence how the molecule binds to its biological target. The conformation of fluorinated piperidines is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov

Computational and experimental studies on simpler fluorinated piperidines, such as 3-fluoropiperidine (B1141850), provide a foundational understanding. nih.gov In these systems, the fluorine atom can occupy either an axial (pointing up or down from the plane of the ring) or an equatorial (pointing out from the side of the ring) position. Studies have shown a strong preference for the fluorine atom to adopt an axial conformation in solution. nih.gov This preference is influenced by factors including charge-dipole interactions between the carbon-fluorine bond and the protonated nitrogen of the piperidine ring, as well as hyperconjugative effects involving sigma bond orbitals. nih.govresearchgate.net

The conformational preference can be quantified by the free enthalpy difference (ΔG) between the equatorial and axial conformers. A positive ΔG value indicates a preference for the axial conformation.

| Compound Derivative | Solvent | ΔG (kcal/mol) Gas Phase | ΔG (kcal/mol) Solution | Experimental Observation |

| 3-Fluoropiperidine (TFA-analogue) | Chloroform | +0.9 | +1.7 | High axial preference nih.gov |

| 3-Fluoropiperidine (HCl-salt) | Water | -1.1 | +1.0 | High axial preference nih.gov |

| 3-Fluoropiperidine (NH-analogue) | Water | +0.6 | +1.3 | High axial preference nih.gov |

Data sourced from a computational and experimental study on fluorinated piperidines. nih.gov The ΔG values represent the free enthalpy difference between the equatorial and axial conformers.

Biological Target Identification and Mechanism of Action Studies

In Vitro Receptor Binding Affinity Profiling

The affinity of a ligand for a receptor, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical determinant of its potency. This profiling is essential for understanding the potential therapeutic effects and off-target activities of a compound.

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor. creative-bioarray.comnih.gov These assays utilize a radiolabeled ligand (a molecule with a radioactive isotope attached) that is known to bind to the target receptor. By measuring how effectively a non-labeled test compound competes with and displaces the radioligand, researchers can calculate the test compound's binding affinity. creative-bioarray.comresearchgate.net

This technique has been widely applied to characterize numerous piperidine (B6355638) derivatives. For instance, studies on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl piperidine analogues used radioligand binding assays to evaluate their affinities at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). nih.gov Similarly, the binding profiles of various piperidine and piperazine (B1678402) derivatives at sigma-1 (σ1R) and sigma-2 (σ2R) receptors were determined using specific radioligands like ³H-pentazocine and [³H]DTG, respectively. nih.gov These assays are typically performed on homogenates from tissues or cells that express the receptor of interest. nih.govnih.gov

To efficiently test large numbers of compounds, the pharmaceutical industry and academic research institutions employ high-throughput screening (HTS). nih.gov HTS integrates automation with sensitive assay technologies to evaluate libraries containing thousands to millions of small molecules for their activity against a specific biological target. nih.govku.edu

Common HTS formats for receptor binding include:

96-well or 384-well Filtration Assays: This is a common format for radioligand binding assays. After incubation of the receptor, radioligand, and test compound, the mixture is rapidly filtered through a membrane that traps the receptor-ligand complex. The amount of radioactivity retained on the filter is then measured to determine the binding inhibition.

Scintillation Proximity Assay (SPA): This method avoids the separation step of filtration assays. The receptor is bound to a scintillant-coated bead. When a radioligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce light, which is then detected. An unlabeled compound that displaces the radioligand will cause a decrease in the signal.

Fluorescence Polarization (FP): This non-radioactive method uses a fluorescently labeled ligand (tracer). When the small tracer is unbound in solution, it tumbles rapidly, and polarized excitation light is emitted as depolarized light. When the tracer binds to a larger receptor protein, its tumbling slows, and the emitted light remains more polarized. sygnaturediscovery.com Test compounds that compete with the tracer for binding cause a decrease in fluorescence polarization. sygnaturediscovery.com

These HTS methods allow for the rapid identification of "hits"—compounds that show activity at the target—from large and diverse chemical libraries, which often include various piperidine derivatives. nih.govnih.gov

Many receptors exist as families of closely related subtypes (e.g., dopamine D1-D5 receptors). A ligand's selectivity—its ability to bind preferentially to one receptor subtype over others—is crucial for developing targeted therapies with fewer side effects. The (fluorophenyl)piperidine scaffold has been a key element in the development of subtype-selective ligands.

Dopamine Receptors: Structural modifications to N-phenylpiperazine analogs, which are closely related to piperidines, have been shown to yield ligands with high selectivity for the D3 dopamine receptor over the highly homologous D2 receptor. nih.gov Computational modeling suggests that differences in the size and contour of the binding pockets between D2 and D3 receptors are a primary driver of this selectivity. nih.gov

Histamine (B1213489) and Sigma Receptors: Studies on piperidine derivatives have identified compounds with dual affinity for histamine H3 (H3R) and sigma-1 (σ1R) receptors. Interestingly, replacing the piperidine ring with a piperazine moiety can dramatically shift selectivity, often abolishing σ1R affinity while retaining H3R affinity, highlighting the piperidine core as a key element for this dual activity. nih.govnih.gov

Monoamine Transporters: For atypical dopamine transporter (DAT) inhibitors based on a bis(4-fluorophenyl) scaffold, replacing a piperazine ring with a piperidine ring was well-tolerated for DAT affinity but significantly improved selectivity against the serotonin transporter (SERT). nih.gov

Identification of Key Molecular Targets

Based on extensive screening of various analogs, the (fluorophenyl)piperidine chemical structure is known to interact with several key families of proteins that are important for neurotransmission and other physiological processes.

Dopamine Receptors (DAT, D4R): The dopamine transporter (DAT) is a primary target for many piperidine-containing compounds. Substituted diphenylmethoxypiperidines and other analogs have demonstrated potent inhibitory activity at the DAT. nih.gov For example, certain 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl piperidine analogues show high affinity for DAT, with Ki values in the low nanomolar range. nih.gov Research on N-(piperidin-4-yl)-naphthamides has also shown that substitutions on the benzyl (B1604629) group can yield compounds highly selective for the D4.2 dopamine receptor.

Serotonin Transporters (SERT, 5-HTT, 5-HT2A): The serotonin transporter (SERT) is another critical target. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been developed as high-affinity ligands for SERT, with Ki values comparable to the antidepressant fluoxetine. nih.gov Furthermore, more complex derivatives like ACP-103, which contains a 4-fluorophenylmethyl-piperidine moiety, have been identified as potent inverse agonists at the 5-HT2A receptor, a mechanism relevant to antipsychotic activity. nih.govresearchgate.net

Sigma Receptors (σ1R, σ2R): Sigma receptors, particularly σ1R, are recognized as important targets for piperidine derivatives. In studies comparing piperidine and piperazine analogs, the piperidine ring was often found to be a crucial structural feature for achieving high affinity at the σ1 receptor. nih.govnih.gov Some compounds achieve Ki values in the low single-digit nanomolar range for σ1R. nih.gov

Histamine Receptors (H1, H3R): The piperidine scaffold is a component of many histamine receptor antagonists. While some analogs show activity at the H1 receptor, significant research has focused on the H3 receptor, a key regulator of neurotransmitter release in the brain. nih.govresearchgate.net Piperidine-based compounds have been developed as potent and selective H3 receptor antagonists. nih.gov

Table 1: In Vitro Binding Affinities of Selected (Fluorophenyl)piperidine Analogs and Related Compounds This table presents data for structurally related compounds to illustrate the potential binding profile, as specific data for 3-(2-Fluorophenyl)piperidine is not widely available.

| Compound Class/Example | Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative | SERT | 2 - 400 nM | nih.gov |

| 1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol (Analog) | DAT | 3 - 382 nM | nih.gov |

| Piperidine derivative (Compound 11) | hH3R | 6.2 nM | nih.gov |

| Piperidine derivative (Compound 11) | σ1R | 4.41 nM | nih.gov |

| Piperidine derivative (Compound 11) | σ2R | 67.9 nM | nih.gov |

| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)... (ACP-103) | 5-HT2A | pKi = 9.3 | nih.gov |

Beyond direct receptor binding, piperidine derivatives can modulate the activity of critical enzymes and transport systems.

Monoamine Transporters: As detailed previously, the dopamine (DAT) and serotonin (SERT) transporters are major targets for this class of compounds. nih.govnih.govnih.gov These transporter proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of these transporters by (fluorophenyl)piperidine analogs increases the concentration of dopamine and/or serotonin in the synapse, which is a primary mechanism for many antidepressant and stimulant drugs.

Enzymes: The piperidine ring is a versatile scaffold found in inhibitors of various enzymes.

Monoamine Oxidase (MAO): Piperine, a naturally occurring piperidine-containing compound, is known to inhibit both MAO-A and MAO-B, enzymes responsible for degrading monoamine neurotransmitters. acs.org This suggests that synthetic piperidine derivatives could also be designed to target these enzymes.

Cholinesterases: The piperidine moiety is a key component of Donepezil, a leading acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease therapy. encyclopedia.pub Synthetic benzimidazole-piperidine hybrids have been evaluated as potential inhibitors of both AChE and butyrylcholinesterase (BuChE). mdpi.com

Voltage-Gated Ion Channels

The interaction of this compound with voltage-gated ion channels is an area of ongoing investigation. While direct studies on this specific compound are limited, research on structurally related piperidine derivatives provides insights into potential activities.

Voltage-Gated Potassium (Kv) Channels:

The Kv channel family, particularly the Kv7 (KCNQ) subfamily, are crucial for regulating neuronal excitability. nih.gov The Kv7.2/7.3 heteromers are highly expressed in the neocortex and hippocampus. nih.gov Flupirtine, a known Kv7 activator, has a chemical structure that, while different from this compound, highlights the potential for molecules with a central aromatic ring and a nitrogen-containing heterocycle to modulate these channels. nih.gov Research on other piperidine compounds, such as UK-78,282, has demonstrated potent, use-dependent blockade of the Kv1.3 channel, which is involved in T cell activation. nih.gov This suggests that piperidine-containing structures can be developed as selective Kv channel modulators.

Voltage-Gated Calcium (CaV) Channels:

Studies on various piperidine derivatives have shown significant activity as calcium channel blockers. For instance, a series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines were synthesized and evaluated for their ability to antagonize calcium-induced contractions in isolated rabbit aortic strips. nih.gov The potency of these compounds was notably influenced by fluoro-substituents on the diphenylmethyl group. nih.gov Specifically, compounds with fluoro substitutions at the 3- and/or 4-positions of both phenyl rings were among the most potent. nih.gov Another study on diphenylmethoxypiperidine derivatives suggested that their anti-contractile effects may be at least partially mediated by blocking vascular L-type calcium channels. mdpi.com Furthermore, piperazine derivatives have been identified as blockers of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which are implicated in pain signaling. nih.gov

Voltage-Gated Sodium (NaV) Channels:

Currently, there is limited direct evidence from the provided search results to suggest that this compound specifically modulates voltage-gated sodium channels.

E3 Ubiquitin Ligases (Contextual, if applicable to specific derivatives)

A significant area of research for derivatives of this compound is their role as ligands for E3 ubiquitin ligases, particularly in the context of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Specifically, derivatives of this compound that incorporate a piperidine-2,6-dione moiety have been identified as ligands for the Cereblon (CRBN) E3 ubiquitin ligase. medchemexpress.comnih.govgoogle.com CRBN is a substrate receptor for the CUL4-DDB1-RBX1-CRBN E3 ubiquitin ligase complex (CRL4-CRBN). google.com

The compound 3-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione is a notable example of a CRBN-type E3 ubiquitin ligase ligand used in the synthesis of PROTACs. medchemexpress.com The binding of these glutarimide-containing compounds to CRBN alters the substrate specificity of the E3 ligase complex. nih.gov

Mechanistic Investigations of Target Interaction

Ligand Binding Mode Analysis

The precise binding mode of this compound to its targets is crucial for understanding its activity and for the rational design of more potent and selective analogs.

Sigma Receptors:

Computational docking studies on various piperidine and piperazine-based ligands have provided insights into their interaction with sigma-1 (σ1) receptors. These studies often reveal that the basic nitrogen atom of the piperidine ring forms a key interaction with the receptor. For some piperidine derivatives, the binding mode involves hydrophobic interactions within the receptor's binding pocket. nih.govrsc.org The orientation of the phenyl ring and its substituents, such as the fluorine atom in this compound, can significantly influence binding affinity and selectivity for sigma receptor subtypes. nih.gov For instance, in a study of piperidine/piperazine-based compounds, a 4-fluorophenyl-substituted derivative was found to be a poorer σ1 receptor ligand compared to other analogues, highlighting the sensitivity of the binding pocket to the substitution pattern. nih.gov

E3 Ubiquitin Ligase (CRBN):

For the piperidine-2,6-dione derivatives, the glutarimide (B196013) moiety is essential for binding to CRBN. X-ray crystallography and computational modeling have shown that the glutarimide ring of thalidomide (B1683933) and its analogs, which share the piperidine-2,6-dione core, fits into a specific pocket on the surface of CRBN. nih.gov The interactions are typically stabilized by hydrogen bonds and hydrophobic contacts. The nature and position of substituents on the phenyl ring can modulate the binding affinity and the subsequent recruitment of target proteins for degradation.

Functional Assays to Determine Agonist/Antagonist Activity

A variety of functional assays are employed to characterize the pharmacological activity of this compound and its derivatives as either agonists (activators) or antagonists (inhibitors) at their respective biological targets.

Dopamine Receptors:

The enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a compound structurally related to this compound, have been studied for their effects on dopamine receptors. In vitro assays, such as measuring DA-stimulated adenylate cyclase activity, have been used to determine their agonist and antagonist properties. nih.gov These studies showed that while both enantiomers had weak DA agonistic activity, the (-)-3-PPP enantiomer also exhibited some DA antagonistic effects. nih.gov Functional assays in whole-cell systems, such as microphysiometry, can also be used to assess the agonist or antagonist activity of compounds at dopamine D2 and D3 receptors by measuring changes in extracellular acidification rates upon receptor activation. nih.gov

Sigma Receptors:

Functional assays for sigma receptors often involve measuring the modulation of other receptor systems or cellular processes. For example, the agonist or antagonist activity of sigma receptor ligands can be assessed by their ability to modulate NMDA receptor-mediated events. uni.lu

Histamine H3 Receptors:

For piperidine derivatives targeting the histamine H3 receptor, functional antagonism can be determined using cAMP accumulation assays in cells expressing the receptor. nih.gov

Data from Functional Assays of Related Piperidine Derivatives:

| Compound/Derivative Class | Target | Assay Type | Functional Activity | Reference |

| (-)-3-PPP | Dopamine Receptors | Adenylate Cyclase | Weak agonist, some antagonist activity | nih.gov |

| (+)-3-PPP | Dopamine Receptors | In vivo behavioral | Agonist and antagonist effects | nih.gov |

| BP 897 (piperazine analog) | Dopamine D3/D2 Receptors | Microphysiometry | Antagonist | nih.gov |

| Piperidine derivatives | Histamine H3 Receptor | cAMP accumulation | Antagonist | nih.gov |

Cellular Pathway Modulation

The interaction of this compound and its derivatives with their biological targets can lead to the modulation of various intracellular signaling pathways.

Dopamine Receptor Signaling:

Activation or inhibition of dopamine receptors by ligands can trigger a cascade of downstream signaling events. For example, agonist stimulation of D2-like dopamine receptors typically leads to an inhibition of adenylyl cyclase activity. mdpi.com This, in turn, affects the levels of cyclic AMP (cAMP) and the activity of protein kinase A (PKA), which can influence gene expression and cellular function.

Sigma Receptor-Mediated Pathways:

Sigma receptors are known to modulate a variety of signaling pathways, and their ligands can influence neurochemical pathways in vivo. uni.lu Studies with sigma ligands have shown effects on dopamine metabolism and the release of hormones like prolactin and ACTH. uni.lu

PI3K/Akt and ERK Signaling Pathways:

Some piperidine-containing compounds have been shown to affect key survival and proliferation pathways such as the PI3K/Akt and Ras/ERK pathways. While not directly about this compound, studies on other complex molecules incorporating a piperidine ring have demonstrated the ability to downregulate these pathways, leading to anti-cancer effects. nih.gov The modulation of these pathways is often assessed by measuring the phosphorylation status of key proteins like Akt and ERK using techniques such as Western blotting.

Preclinical Pharmacological Evaluation Non Human Studies

In Vitro Pharmacological Characterization

In vitro studies are fundamental in determining a compound's specific molecular targets and its potency at these sites. For 3-(2-Fluorophenyl)piperidine and related analogs, these evaluations have centered on its affinity for neurotransmitter transporters and its potential to inhibit certain enzymes.

Cell-based assays are crucial for quantifying the interaction of a compound with specific receptors and transporters. For piperidine-based molecules, these assays typically involve measuring binding affinity and the inhibition of neurotransmitter uptake.

Research into piperidine (B6355638) analogs often utilizes radioligand binding assays to determine their affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). miami.edu For instance, the affinity for DAT is commonly assessed through competitive binding studies using radiolabeled ligands like [3H]WIN 35,428 in preparations from rat striatal tissue. nih.gov Similarly, SERT affinity is evaluated by measuring the displacement of specific radioligands such as [3H]-paroxetine. nih.govresearchgate.net The potency of a compound in these assays is expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the transporters. ucl.ac.uk

Functional activity is further assessed using neurotransmitter uptake inhibition assays. moleculardevices.commoleculardevices.com These assays measure the ability of a compound to block the reuptake of neurotransmitters like dopamine or serotonin into synaptosomes or cells engineered to express the specific transporters. moleculardevices.comnih.gov For example, the inhibition of [3H]dopamine uptake is a key functional measure for compounds targeting the DAT. nih.govnih.gov The results are typically reported as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

While extensive data for a wide range of piperidine derivatives exist, specific binding affinity (Ki) and functional inhibition (IC50) values for this compound at DAT, SERT, and other transporters are not consistently reported across the reviewed scientific literature. However, the available data on structurally related compounds suggest that the phenylpiperidine scaffold is a key pharmacophore for interacting with these monoamine transporters. miami.edunih.gov For example, studies on other 4-substituted piperidine analogs have demonstrated high affinity for the dopamine transporter. nih.gov

| Assay Type | Target | Typical Radioligand/Substrate | Parameter Measured | Relevance |

|---|---|---|---|---|

| Radioligand Binding Assay | Dopamine Transporter (DAT) | [3H]WIN 35,428 | Inhibition Constant (Ki) | Measures binding affinity to the transporter. nih.gov |

| Radioligand Binding Assay | Serotonin Transporter (SERT) | [3H]-Paroxetine | Inhibition Constant (Ki) | Measures binding affinity to the transporter. nih.gov |

| Neurotransmitter Uptake Assay | Dopamine Transporter (DAT) | [3H]Dopamine | Half-Maximal Inhibitory Concentration (IC50) | Measures functional inhibition of transporter activity. nih.gov |

| Neurotransmitter Uptake Assay | Serotonin Transporter (SERT) | [3H]Serotonin | Half-Maximal Inhibitory Concentration (IC50) | Measures functional inhibition of transporter activity. miami.edu |

The potential for a compound to inhibit metabolic enzymes, such as the cytochrome P450 (CYP450) family or monoamine oxidases (MAO), is an important aspect of its preclinical characterization. The inhibitor constant, Ki, is a key parameter that indicates the potency of an inhibitor, with a lower Ki value signifying tighter binding and greater potency. ucl.ac.ukyoutube.com However, specific studies detailing the inhibitory activity of this compound against common enzyme families like MAO-A, MAO-B, or various CYP450 isoforms are not prominently available in the reviewed literature.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods are fundamental to understanding molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

In the study of piperidine (B6355638) derivatives, DFT is frequently applied for geometry optimization, frequency calculations, and the prediction of electronic properties. nih.govnih.gov For instance, a systematic computational analysis of various fluorinated piperidine derivatives was performed using the M06-2X functional with the def2-QZVPP basis set to rationalize their conformational behavior. nih.gov Similarly, in a study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, DFT calculations at the B3LYP/6-31+G(d) level were used to optimize the molecular geometry and compare it with the experimentally determined crystal structure. nih.govresearchgate.net These studies demonstrate the utility of DFT in accurately predicting the structural parameters of complex piperidine-based molecules.

Analysis of Electronic Properties

The electronic properties of a molecule, such as the distribution of electrons and the energies of molecular orbitals, are crucial determinants of its chemical behavior.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. schrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

In a DFT study of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the energies of the frontier orbitals were calculated. The analysis revealed that the HOMO and HOMO-1 were primarily localized on the piperidine ring, while the LUMO, LUMO+1, and LUMO+2 were delocalized over both the piperidine and the phenyl rings. nih.gov The calculated HOMO-LUMO energy gap for this molecule was found to be 5.71 eV, which was tentatively assigned to an absorption band observed at 256 nm in its UV-vis spectrum. nih.gov

| Property | Value | Compound |

| HOMO Energy | -0.24 eV | 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one |

| LUMO Energy | 5.47 eV | 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one |

| HOMO-LUMO Energy Gap | 5.71 eV | 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one |

Data derived from DFT calculations. nih.gov